Cas no 1114657-64-5 (2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114657-64-5 structure
Product Name:2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114657-64-5
MF:C23H17F2NO3S
MW:425.447791814804
CID:5389161
Update Time:2025-07-17

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dimethylphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
    • 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • Inchi: 1S/C23H17F2NO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3
    • InChI Key: WIBGKDBCYYWWRV-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)C=C1C)(C1=CN(C2=CC=CC(F)=C2)C2=CC(F)=CC=C2S1(=O)=O)=O

Computed Properties

  • Exact Mass: 425.09
  • Monoisotopic Mass: 425.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 793
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8A^2

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 592.4±50.0 °C(Predicted)
  • pka: -8.79±0.40(Predicted)

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

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Additional information on 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Comprehensive Overview of 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1114657-64-5)

2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione, with the CAS registry number 1114657-64-5, is a structurally complex and pharmacologically significant compound. This molecule belongs to the benzothiazine class, which is known for its diverse biological activities. The presence of fluoro substituents at specific positions enhances its potential for applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Researchers and pharmaceutical companies are increasingly interested in this compound due to its unique molecular framework and potential interactions with biological targets.

The compound's chemical structure features a benzothiazine core substituted with 2,4-dimethylbenzoyl and 3-fluorophenyl groups, along with a fluoro atom at the 6-position. This arrangement contributes to its lipophilicity and bioavailability, making it a candidate for further investigation in drug discovery. Recent studies have highlighted the importance of fluorinated compounds in modern pharmaceuticals, as they often exhibit improved metabolic stability and binding affinity. The CAS No. 1114657-64-5 has thus garnered attention in academic and industrial research circles.

In the context of current trends, the demand for fluorinated heterocycles like 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione is rising due to their potential in addressing unmet medical needs. For instance, AI-driven drug discovery platforms frequently explore such compounds for their ability to modulate protein-protein interactions or enzyme activity. Additionally, the compound's synthetic accessibility and scalability make it a viable candidate for large-scale production, aligning with the growing emphasis on sustainable chemistry and green synthesis.

From a mechanistic perspective, the benzothiazine scaffold in CAS No. 1114657-64-5 is known to interact with various biological pathways. The fluoro substituents may enhance its ability to penetrate cell membranes, a critical factor in central nervous system (CNS) drug development. This has led to speculation about its potential role in treating neurological disorders, a hot topic in contemporary biomedical research. Moreover, the compound's structural analogs have shown promise in preclinical studies, further fueling interest in its pharmacokinetic and pharmacodynamic properties.

The synthetic chemistry community has also taken note of 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione due to its challenging molecular architecture. Advanced techniques such as palladium-catalyzed cross-coupling and microwave-assisted synthesis have been employed to optimize its production. These methods align with the broader shift toward precision chemistry, where efficiency and yield are paramount. As a result, the compound has become a case study in process optimization and quality control within the pharmaceutical industry.

In summary, 2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1114657-64-5) represents a fascinating intersection of medicinal chemistry, drug discovery, and synthetic innovation. Its fluorinated benzothiazine core, combined with strategic substitutions, positions it as a valuable entity for future research. Whether in the realm of AI-augmented molecular design or targeted therapy development, this compound is poised to make significant contributions to the scientific community.

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